molecular formula C11H18N2O2 B12324558 Tert-butyl 2-(isocyanomethyl)pyrrolidine-1-carboxylate

Tert-butyl 2-(isocyanomethyl)pyrrolidine-1-carboxylate

Cat. No.: B12324558
M. Wt: 210.27 g/mol
InChI Key: RHJWPRSOYYDGJX-UHFFFAOYSA-N
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Description

(S)-2-Isocyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in organic chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an isocyanomethyl group and a tert-butyl ester group. This compound is often used in synthetic chemistry due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Isocyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the reaction of (S)-2-Isocyanomethyl-pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the use of automated systems for reagent addition and temperature control can further optimize the production .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Isocyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-2-Isocyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (S)-2-Isocyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with nucleophiles and electrophiles. The isocyanomethyl group can act as a nucleophile, attacking electrophilic centers in other molecules. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Isocyanomethyl-pyrrolidine-1-carboxylic acid methyl ester
  • (S)-2-Isocyanomethyl-pyrrolidine-1-carboxylic acid ethyl ester
  • (S)-2-Isocyanomethyl-pyrrolidine-1-carboxylic acid benzyl ester

Uniqueness

(S)-2-Isocyanomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its tert-butyl ester group, which provides greater steric hindrance and stability compared to other esters. This makes it particularly useful in reactions where selective reactivity is desired .

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

tert-butyl 2-(isocyanomethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-6-9(13)8-12-4/h9H,5-8H2,1-3H3

InChI Key

RHJWPRSOYYDGJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C[N+]#[C-]

Origin of Product

United States

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